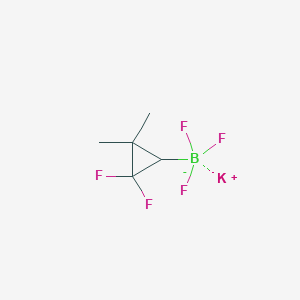

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2,2-difluoro-3,3-dimethylcyclopropyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSRQWYFCSKBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1C(C1(F)F)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF5K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416056-32-9 | |

| Record name | potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropylboronic acid with potassium trifluoroborate under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecular structures.

Biology: It has applications in bioconjugation techniques, where it is used to label biomolecules for imaging and tracking purposes.

Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.

Industry: Its unique properties make it valuable in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s unique 2,2-difluoro-3,3-dimethylcyclopropyl substituent introduces steric hindrance from the cyclopropane ring and methyl groups, along with electronic effects from fluorine atoms. Key comparisons with similar compounds include:

Key Observations :

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in palladium-catalyzed cross-couplings. Substituents significantly influence reactivity:

Target Compound Implications :

- The cyclopropyl group may require tailored conditions (e.g., elevated temperatures or bulky ligands) to mitigate steric hindrance.

- Fluorine substituents could enhance oxidative addition rates compared to non-fluorinated analogs .

Research Findings and Trends

- Steric vs. Electronic Balance : Bulky substituents like cyclopropane improve selectivity but may necessitate reaction optimization .

- Fluorine Impact: Fluorinated trifluoroborates exhibit superior stability and reactivity in cross-couplings compared to non-fluorinated analogs .

- Emerging Applications : Cyclopropane-containing trifluoroborates are under exploration for chiral synthesis and enantioselective catalysis .

Biological Activity

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group attached to a cyclopropane structure that is further substituted with difluoro and dimethyl groups. Its molecular formula is , and it exhibits significant lipophilicity due to the fluorinated groups, which can influence its biological interactions.

The biological activity of this compound primarily arises from its ability to function as a boron-containing electrophile. Boron compounds are known for their role in enzyme inhibition and as potential therapeutic agents in cancer treatment. The trifluoroborate moiety can participate in various chemical reactions that may lead to the formation of biologically active species.

Toxicity Profile

According to safety data, this compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This toxicity profile necessitates careful handling in laboratory settings.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropanol with boron trifluoride in the presence of potassium salts. This method allows for the efficient incorporation of the trifluoroborate group.

Research Findings and Case Studies

Table 1: Summary of Biological Studies

Case Study: Cancer Therapeutics

A notable study investigated the use of difluorocyclopropane derivatives in cancer therapy. Researchers found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in tumor growth .

Q & A

Q. What are the advantages of using potassium trifluoroborates over boronic acids in Suzuki-Miyaura (SM) coupling reactions?

Potassium trifluoroborates (RBF₃K) are air-stable, moisture-resistant, and less prone to protodeboronation compared to boronic acids. Their stability allows for easier handling and storage. During SM coupling, endogenous fluoride ions released from RBF₃K activate the palladium catalyst and suppress side reactions like homocoupling, leading to higher yields (e.g., >95% in aqueous THF vs. variable yields with boronic acids) .

Q. How can potassium trifluoroborates be synthesized, and what purification methods are effective?

A common method involves reacting boronic acids with potassium hydrogen fluoride (KHF₂) in aqueous conditions. For example, potassium bromomethyltrifluoroborate (precursor for alkoxymethyl derivatives) is synthesized via SN2 displacement, followed by Soxhlet extraction to isolate the product from inorganic salts due to low solubility in organic solvents .

Q. What solvent systems are optimal for SM coupling with potassium trifluoroborates?

Aqueous tetrahydrofuran (THF/H₂O, 10:1) is superior to toluene/water (3:1) for minimizing protodeboronation. The polar aprotic nature of THF enhances transmetalation efficiency, while water facilitates base dissolution. This system reduces side products (<2% vs. 32% coupling yield in toluene) .

Advanced Research Questions

Q. How do endogenous fluoride and boronic acid influence the SM coupling mechanism of potassium trifluoroborates?

Fluoride ions from RBF₃K hydrolysis activate Pd catalysts by displacing ligands (e.g., chloride), accelerating oxidative addition. Concurrently, boronic acid intermediates (formed via hydrolysis) participate in transmetalation. However, excess fluoride can inhibit the reaction by forming unreactive [Pd-F] complexes, necessitating precise base titration (e.g., 3 equiv. K₂CO₃) .

Q. What strategies mitigate side reactions like ipso-hydroxylation during trifluoroborate applications?

Ipso-hydroxylation of aryl trifluoroborates can occur under oxidative conditions (e.g., air/ascorbate). To suppress this, use inert atmospheres and chelating ligands (e.g., SPhos) that stabilize Pd intermediates. Alternatively, optimize reaction time (e.g., ≤24 h) and avoid strong oxidizers .

Q. How does steric hindrance in cyclopropane-derived trifluoroborates affect cross-coupling efficiency?

The 2,2-difluoro-3,3-dimethylcyclopropyl group introduces steric bulk, slowing transmetalation. To enhance reactivity:

Q. Can potassium trifluoroborates undergo functional group interconversion (FGI) without C-B bond cleavage?

Yes. For example, bromomethyltrifluoroborate (KBrCH₂BF₃) undergoes SN2 displacement with alkoxides to yield alkoxymethyl derivatives. Key considerations:

- Use polar solvents (DMF) to stabilize transition states.

- Avoid protic solvents to prevent hydrolysis.

- Employ 3 equiv. alkoxide for complete conversion .

Key Methodological Recommendations

- Catalyst Activation: Pre-treat Pd(OAc)₂ with KF (1.5 equiv.) to generate active [Pd-F] species .

- Side Reaction Monitoring: Use ¹⁹F NMR to track fluoride release and adjust base stoichiometry dynamically .

- Purification: For hydrophilic trifluoroborates, employ continuous Soxhlet extraction with acetone to isolate products ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.